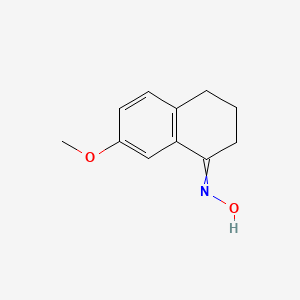

7-Methoxy-1-tetralone Oxime

概要

説明

7-Methoxy-1-tetralone Oxime is a chemical compound with the molecular formula C11H13NO2 . It is an essential intermediate for the opioid analgesic drug (-)-dezocine . It has been used in the synthesis of 2,7-dimethoxy-1-tetralone, substituted derivatives of 3a,4,5,6-tetrahydrosuccinimido [3,4- b ]acenaphthen-10-one and 13 H -benzo [6-7]indolo [3,2- c ]quinolines .

Synthesis Analysis

The synthesis of 7-Methoxy-1-tetralone Oxime involves a multi-step continuous-flow strategy . The process starts from anisole and is carried out in telescoped coiled flow reactors . .Molecular Structure Analysis

The molecular structure of 7-Methoxy-1-tetralone Oxime can be represented by the IUPAC Standard InChI: InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11 (12)10 (8)7-9/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 7-Methoxy-1-tetralone Oxime include Friedel–Crafts acylation, reduction, and treatment with MeSO3H .Physical And Chemical Properties Analysis

7-Methoxy-1-tetralone Oxime is a light brown crystalline substance . It has a molecular weight of 176.2118 . It is soluble in Acetone, Chloroform, Dichloromethane, and DMSO .科学的研究の応用

Synthesis and Chemical Properties :

- Nielson (1981) studied the cyclopalladation of 1-tetralone (3,4-dihydronaphthalen-1-one) oximes, including 7-Methoxy-1-tetralone Oxime. This study revealed insights into the reaction mechanisms and properties of such compounds, suggesting their potential use in the synthesis of complex organic structures (Nielson, 1981).

Applications in Medical Research :

- Wen et al. (2020) explored the effects of 7-Methoxy-1-tetralone on hepatocellular carcinoma cells. The study found that this compound significantly suppresses cell proliferation and migration, and induces apoptosis in these cells. This suggests potential applications of 7-Methoxy-1-tetralone in cancer treatment (Wen et al., 2020).

Analytical Chemistry :

- Jian-yun (2011) established a high-performance liquid chromatography method for the determination of 7-Methoxy-1-tetralone. This technique could be essential for quality control and analytical studies in pharmaceuticals (Jian-yun, 2011).

Synthesis of Bioactive Compounds :

- Zhuang and Hartmann (1998) synthesized oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene (related to 7-Methoxy-1-tetralone Oxime) as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase, highlighting its relevance in the development of new pharmaceuticals (Zhuang & Hartmann, 1998).

Derivative Synthesis for Biological Relevance :

- Ghatak et al. (2003) synthesized hydroxy and methoxy containing tetralones, including derivatives of 7-Methoxy-1-tetralone. These compounds serve as versatile intermediates for constructing biologically significant molecules (Ghatak et al., 2003).

Potential in Organic Synthesis :

- Poon and Banerjee (2008, 2009) conducted studies on the use of methoxy tetralones, including 7-Methoxy-1-tetralone, in the synthesis of various natural products, suggesting their utility in organic synthesis and natural product research (Poon & Banerjee, 2008), (Poon & Banerjee, 2009).

Safety And Hazards

将来の方向性

Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-tetralone Oxime . This technology presents significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions . Therefore, the future direction in the synthesis of 7-Methoxy-1-tetralone Oxime could involve further optimization and application of continuous flow technology.

特性

IUPAC Name |

N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTUAOKEKZVEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=NO)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxytetralone oxime | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

![1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one](/img/structure/B1140747.png)